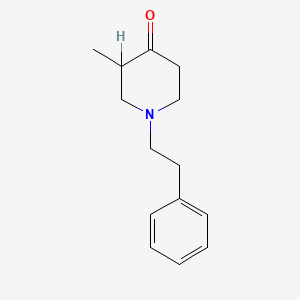

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82003-82-5, 129164-39-2 | |

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemistry of 3 Methyl 1 2 Phenylethyl Piperidin 4 One

Piperidine (B6355638) Ring Conformations: Chair and Half-Chair Conformers in Piperidin-4-ones

The six-membered piperidine ring, a common scaffold in many biologically active compounds, predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net This is analogous to the well-studied cyclohexane ring. In the chair conformation, the substituents can occupy either axial or equatorial positions. The interconversion between two chair forms, known as ring flipping, is a dynamic process that allows the molecule to adopt its most stable conformation.

While the chair conformation is the most stable and common, other conformations such as the boat, twist-boat, and half-chair are also possible, though generally higher in energy. The half-chair conformation can become significant in piperidin-4-ones, particularly when a carbon atom adjacent to the nitrogen is sp2 hybridized, which can distort the ring from the ideal chair geometry. researchgate.net For 3-Methyl-1-(2-phenylethyl)piperidin-4-one (B143714), where all ring carbons are sp3 hybridized, the chair conformation is expected to be the most predominant and energetically favorable.

The crystal structures of similar N-substituted 4-piperidinones, such as 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, have been shown to adopt a chair conformation. researchgate.net This provides strong evidence that the piperidine ring in this compound will also exist in a chair form.

Table 1: General Conformational Preferences of Piperidin-4-one Rings

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all substituents, minimizing torsional strain. |

| Twist-Boat | Intermediate | Relieves some of the steric strain present in the boat conformation. |

| Boat | High | Eclipsing interactions between substituents at C2/C3 and C5/C6, leading to high torsional strain. |

| Half-Chair | Variable | Can be stabilized by sp2 hybridization adjacent to the ring nitrogen. researchgate.net |

Influence of Substituents on Ring Conformation and Steric Effects

The conformational preference of the piperidine ring in this compound is significantly influenced by the steric demands of its substituents: the 3-methyl group and the N-(2-phenylethyl) group. To minimize steric interactions, bulky substituents generally favor the more spacious equatorial position over the more sterically hindered axial position.

In the case of this compound, the 3-methyl group can exist in either an axial or equatorial orientation. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions with the axial hydrogens at C5 and the axial hydrogen or lone pair on the nitrogen.

The N-(2-phenylethyl) substituent is also expected to have a significant impact on the conformation. While the nitrogen atom can undergo rapid inversion, the bulky phenylethyl group will preferentially occupy a position that minimizes steric clash with the rest of the ring. In the chair conformation, this typically means the substituent on the nitrogen atom orients itself in a pseudo-equatorial fashion.

Table 2: Predicted Steric Interactions in Chair Conformations of this compound

| Conformer | 3-Methyl Group Position | Key Steric Interactions | Predicted Relative Stability |

| A | Equatorial | Minimal steric strain. | More Stable |

| B | Axial | 1,3-diaxial interactions with axial hydrogens at C5 and the nitrogen substituent. | Less Stable |

Conformational Isomerism and Dynamic Behavior

This compound can exist as a mixture of conformational isomers that are in dynamic equilibrium. The primary dynamic process for the piperidine ring is the chair-chair interconversion, or ring flip. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

The energy barrier for this ring flip is influenced by the substituents on the ring. For this compound, the equilibrium will lie heavily towards the conformer with the 3-methyl group in the equatorial position due to its greater stability.

Stereochemical Aspects of the 3-Methyl and N-Phenylethyl Substituents

The presence of a chiral center at the C3 position, due to the methyl substituent, means that this compound can exist as a pair of enantiomers: (R)-3-Methyl-1-(2-phenylethyl)piperidin-4-one and (S)-3-Methyl-1-(2-phenylethyl)piperidin-4-one.

Furthermore, the relationship between the 3-methyl group and other substituents on the ring can lead to diastereomers. For instance, in related 3,4-disubstituted piperidines, cis and trans isomers are possible, where the substituents are on the same or opposite sides of the ring, respectively.

For this compound, the relative orientation of the 3-methyl group with respect to the plane of the piperidine ring (axial vs. equatorial) in the most stable chair conformation is a critical stereochemical feature. As discussed, the equatorial orientation is highly favored.

Reactivity and Chemical Transformations of 3 Methyl 1 2 Phenylethyl Piperidin 4 One

Reactions at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a primary site for nucleophilic addition and reduction reactions. These transformations are fundamental in the synthesis of various analogs with modified properties.

One of the most common reactions is the reduction of the carbonyl group to a hydroxyl group. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol (B145695) can effectively reduce the ketone to the corresponding alcohol, 3-methyl-1-(2-phenylethyl)piperidin-4-ol. nih.gov The general scheme for this reduction is as follows:

| Reactant | Reagent | Product |

| 3-Methyl-1-(2-phenylethyl)piperidin-4-one (B143714) | NaBH₄ | 3-Methyl-1-(2-phenylethyl)piperidin-4-ol |

Another significant reaction at the carbonyl carbon is the Grignard reaction . This involves the addition of an organomagnesium halide (Grignard reagent) to the ketone, resulting in the formation of a tertiary alcohol after acidic workup. This reaction is a powerful tool for introducing new carbon-carbon bonds at the C-4 position, allowing for the synthesis of a wide array of 4-substituted-4-hydroxypiperidine derivatives. wikipedia.orgresearchgate.net While specific examples with this compound are not prevalent in the literature, the general applicability of Grignard reactions to 4-piperidones is well-established. masterorganicchemistry.com

Reactions Involving the α-Methylene Groups (C-3 and C-5)

The methylene (B1212753) groups at the C-3 and C-5 positions, being alpha to the carbonyl group, possess acidic protons and can participate in reactions via enolate intermediates.

Enolate formation can be achieved by treating the piperidone with a suitable base. The resulting enolate can then react with various electrophiles. Alkylation at the C-3 or C-5 position can be accomplished by reacting the enolate with an alkyl halide. nih.gov This allows for the introduction of additional alkyl substituents on the piperidine (B6355638) ring. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the base and electrophile used. federalregister.gov

The Mannich reaction is another important transformation that involves the α-methylene groups. This reaction typically involves the condensation of the ketone with an aldehyde and a primary or secondary amine. For example, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives has been achieved through a Mannich condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate, highlighting the reactivity of the α-position of a ketone. acs.org

Reactivity of the Piperidine Nitrogen (N-1)

The tertiary amine nitrogen atom in the piperidine ring is nucleophilic and can undergo several important reactions.

Quaternization of the piperidine nitrogen involves the reaction with an alkyl halide to form a quaternary ammonium salt. nih.gov For example, reacting this compound with an alkyl halide such as methyl iodide would yield the corresponding N-alkyl-N-(2-phenylethyl)-3-methylpiperidin-4-one salt. The formation of such quaternary salts can be a key step in the synthesis of certain derivatives. youtube.com

Another reaction involving the piperidine nitrogen is N-oxide formation . This is typically achieved by treating the piperidine derivative with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). nih.govnih.gov The resulting N-oxide can exhibit different pharmacological properties and can also serve as an intermediate for further transformations.

Functionalization of the Phenylethyl Moiety

The phenylethyl group attached to the piperidine nitrogen offers another site for chemical modification, specifically on the aromatic phenyl ring.

Electrophilic aromatic substitution reactions can be carried out on the phenyl ring to introduce various substituents. masterorganicchemistry.com These reactions proceed via the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho, meta, or para) is directed by the activating/deactivating nature of the ethylpiperidine substituent. For instance, nitration of the phenyl ring would introduce a nitro group, which can then be further reduced to an amino group, providing a handle for further derivatization. nih.gov The ability to introduce a wide range of substituents on the phenylethyl group is a key strategy in the development of fentanyl analogs. wikipedia.org

Derivatization Strategies for Novel Analogs of this compound

The development of novel analogs of this compound involves a variety of derivatization strategies that target different parts of the molecule to explore structure-activity relationships. ajchem-a.com These strategies are crucial in medicinal chemistry for optimizing the pharmacological profile of lead compounds.

One common strategy is the modification of the piperidine ring . This can involve the introduction of substituents at the C-2, C-3, and C-5 positions through reactions like alkylation, as discussed earlier. nih.gov The synthesis of analogs with different stereochemistry at these positions is also an important area of investigation. ajchem-a.com

Another key derivatization approach focuses on the N-phenylethyl group . As mentioned, the phenyl ring can be functionalized with various substituents. wikipedia.org Additionally, the ethyl linker can be modified, for example, by introducing branching or changing its length.

The carbonyl group at C-4 is a versatile handle for derivatization. Beyond simple reduction, it can be converted into other functional groups. For instance, a Wittig reaction can be used to convert the ketone into an alkene, which can then undergo further transformations. The formation of oximes and other Schiff base derivatives at the C-4 position is also a common derivatization strategy. acs.org

The table below summarizes some of the key derivatization strategies and the types of analogs that can be generated.

| Molecular Target | Reaction Type | Potential Analogs |

| Carbonyl Group (C-4) | Reduction | 4-hydroxy derivatives |

| Grignard Reaction | 4-alkyl/aryl-4-hydroxy derivatives | |

| Wittig Reaction | 4-methylene derivatives | |

| Condensation | Oximes, hydrazones, Schiff bases | |

| α-Methylene Groups (C-3, C-5) | Alkylation | C-3/C-5 alkylated derivatives |

| Piperidine Nitrogen (N-1) | Quaternization | Quaternary ammonium salts |

| N-Oxidation | N-oxide derivatives | |

| Phenylethyl Moiety | Electrophilic Aromatic Substitution | Substituted phenyl derivatives (nitro, halo, etc.) |

These derivatization strategies, often used in combination, allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of novel compounds with tailored properties.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 2 Phenylethyl Piperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 3-Methyl-1-(2-phenylethyl)piperidin-4-one (B143714) displays a series of signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), are influenced by the local electronic environment of each proton. pressbooks.pub For instance, protons near electronegative atoms or aromatic rings will typically resonate at higher chemical shifts (downfield). pressbooks.pub

The signals in the spectrum are often split into multiplets (e.g., doublets, triplets, quartets) due to spin-spin coupling between adjacent protons. This coupling, quantified by the coupling constant (J) in Hertz (Hz), provides valuable information about the connectivity of protons within the molecule. libretexts.org The magnitude of the coupling constant can also help in determining the dihedral angle between coupled protons, which is crucial for conformational analysis. libretexts.org For example, typical three-bond coupling constants (³J) between protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| Phenyl-H | 7.20-7.35 | Multiplet | |

| -CH₂-Ph | 2.80-2.90 | Triplet | |

| -N-CH₂- | 2.60-2.70 | Triplet | |

| Piperidinone-H (axial & equatorial) | 2.40-3.10 | Multiplets | |

| -CH(CH₃)- | 2.50-2.65 | Multiplet | |

| -CH₃ | 1.05-1.15 | Doublet | ~6-7 |

Note: This is a predicted data table based on typical chemical shift and coupling constant values for similar structures. Actual experimental values may vary.

¹³C NMR Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the piperidinone ring is expected to have the highest chemical shift, typically in the range of 200-210 ppm. Aromatic carbons generally appear between 110 and 160 ppm, while aliphatic carbons resonate at lower chemical shifts. mdpi.com The presence of substituents influences the chemical shifts of nearby carbon atoms, a phenomenon known as substituent effects. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Piperidinone) | ~208 |

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | ~128-129 |

| -CH₂-Ph | ~60 |

| -N-CH₂- | ~55 |

| Piperidinone CH₂ | ~40-50 |

| -CH(CH₃)- | ~45 |

| -CH₃ | ~12 |

Note: This is a predicted data table based on typical chemical shift values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, helping to trace out the spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded or coupled. This is essential for determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. currentseparations.com Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the presence of key structural features. researchgate.net

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the piperidinone ring, typically appearing around 1715 cm⁻¹. Other important bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. researchgate.net

Interactive Data Table: Key IR Absorption Bands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000-3100 | Medium-Weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O stretch (ketone) | ~1715 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-N stretch | 1000-1250 | Medium |

Note: This is a generalized data table. The exact positions and intensities of the bands can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. raco.cat In a typical mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group, leading to characteristic fragment ions. nih.gov For example, cleavage of the bond between the piperidinone ring and the phenylethyl group could result in a prominent fragment ion. researchgate.net Analysis of these fragmentation patterns can help to confirm the proposed structure. raco.cat

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. mdpi.com

For this compound, a single-crystal X-ray structure would provide accurate bond lengths, bond angles, and torsion angles. mdpi.com This information would definitively establish the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the methyl group at the 3-position. nih.gov Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 2 Phenylethyl Piperidin 4 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized molecular geometry of compounds. cuny.edu For piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

In studies of similar piperidin-4-one structures, the piperidine (B6355638) ring consistently adopts a chair conformation as its most stable form, which minimizes steric and torsional strain. researchgate.netresearchgate.net The substituents—in this case, the 3-methyl group and the 1-(2-phenylethyl) group—can occupy either axial or equatorial positions. The precise orientation is determined by complex steric and electronic interactions within the molecule. DFT optimization provides the most energetically favorable arrangement. For instance, in related substituted piperidin-4-ones, bulky groups tend to favor the equatorial position to reduce unfavorable 1,3-diaxial interactions. whiterose.ac.uk

The optimized geometry is the foundation for further computational analyses, including vibrational frequency calculations, which confirm that the structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidin-4-one Ring (Data derived from analogous structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 - 1.23 | ||

| C-N | 1.46 - 1.48 | ||

| C-C (ring) | 1.52 - 1.55 | ||

| C-N-C | 110 - 113 | ||

| N-C-C | 109 - 112 | ||

| C-C-C | 109 - 111 | ||

| C-N-C-C | |||

| N-C-C-C |

Note: This data is illustrative and based on DFT calculations for similar piperidin-4-one derivatives.

Quantum Chemical Parameters: HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. ymerdigital.comdergipark.org.tr

For piperidine derivatives, the HOMO is often localized on the nitrogen atom and parts of the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the carbonyl group and the aromatic ring. researchgate.net The energy gap for similar heterocyclic compounds is often calculated to be in a range that indicates significant stability. ymerdigital.com

Table 2: Representative Quantum Chemical Parameters (Calculated at B3LYP/6-311+G(d,p) level)

| Parameter | Symbol | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 - 5.5 |

| Ionization Potential | I | 6.0 - 6.5 |

| Electron Affinity | A | 1.0 - 1.5 |

| Electronegativity | χ | 3.5 - 4.0 |

| Chemical Hardness | η | 2.2 - 2.8 |

| Chemical Softness | S | 0.18 - 0.23 |

| Electrophilicity Index | ω | 2.5 - 3.5 |

Note: These values are representative examples from studies on analogous heterocyclic systems and serve to illustrate the typical output of such an analysis. dergipark.org.trmdpi.com

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow denote areas with intermediate or neutral potential. dergipark.org.tr

For a molecule like 3-Methyl-1-(2-phenylethyl)piperidin-4-one (B143714), an MEP analysis would likely show the most negative potential (red) localized around the oxygen atom of the carbonyl group, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The region around the nitrogen atom may also show negative potential. In contrast, the hydrogen atoms of the piperidine ring and the phenethyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

Conformational Energy Landscapes and Stability

The piperidine ring is not rigid and can exist in various conformations. Beyond the stable chair form, higher-energy boat and twist-boat conformations are also possible. researchgate.net The presence of substituents and the C=O group can significantly influence the relative energies of these conformers. Computational studies on similar molecules, such as 1-phenylpiperidin-4-one, have revealed a complex conformational landscape where chair-equatorial, chair-axial, and even twist-boat forms can coexist in equilibrium. osti.gov

A potential energy surface (PES) scan is a computational method used to explore the conformational energy landscape by systematically varying specific dihedral angles and calculating the corresponding energy. researchgate.net This analysis helps to identify all stable conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, key dihedral angles would involve the rotation of the phenethyl group and the puckering of the piperidine ring. The relative energies of the conformers determine their population at a given temperature. Research on analogous compounds has shown that while a chair conformation with equatorial substituents is often the global minimum, the energy difference to an axial conformer can sometimes be small, leading to a significant population of the latter. osti.gov

Table 3: Hypothetical Relative Energies of Conformers for this compound

| Conformer (3-methyl position) | Ring Conformation | Relative Energy (kcal/mol) |

| Equatorial | Chair | 0.00 (Global Minimum) |

| Axial | Chair | 1.5 - 2.5 |

| Equatorial | Twist-Boat | 4.0 - 5.5 |

| Axial | Twist-Boat | 5.0 - 6.5 |

Note: This table is illustrative, based on findings for structurally related piperidin-4-ones, and represents a plausible energy landscape. osti.gov

Prediction of Activity Spectra for Substances (PASS) System Application

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structural formula. mdpi.com The system compares the structure of the input molecule against a large database of known biologically active compounds and calculates the probability of it exhibiting various pharmacological effects, mechanisms of action, or toxicities. The output is a list of potential activities, each with a probability score for being active (Pa) or inactive (Pi). mdpi.com

A PASS analysis for this compound would be valuable for preliminary, in silico screening of its potential bioactivities beyond its role as a synthetic intermediate. Given its structural similarity to precursors of opioid analgesics, a PASS prediction would likely indicate a high probability for activities related to the central nervous system, such as analgesic or neurotropic effects. It might also predict other potential interactions with various receptors and enzymes.

Table 4: Illustrative PASS Prediction Results

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

| Opioid receptor agonist | > 0.7 | < 0.05 |

| Analgesic | > 0.6 | < 0.1 |

| Neurotransmitter receptor antagonist | > 0.5 | < 0.1 |

| CYP450 enzyme inhibitor | > 0.4 | < 0.2 |

| Membrane permeability inhibitor | > 0.3 | < 0.15 |

Note: This table is a hypothetical representation of potential PASS results, designed to illustrate the type of data generated by the system.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water or ethanol). mdpi.com

For this compound, an MD simulation would provide critical insights into its conformational flexibility. It could model the transitions between different chair and boat conformations of the piperidine ring, a process known as ring inversion. Furthermore, it would show the flexibility of the N-(2-phenylethyl) side chain, illustrating its range of motion and preferred orientations relative to the piperidine ring. mdpi.com This information is crucial for understanding how the molecule might interact with a receptor binding site, as both the conformation of the core and the spatial orientation of its substituents can determine binding affinity and efficacy. MD simulations complement the static energy landscape calculations by showing which conformations are readily accessible at physiological temperatures and the timescales of their interconversion. frontiersin.org

Advanced Applications and Potential in Biological and Chemical Systems

Relevance of Piperidin-4-one Derivatives in Drug Discovery and Development

Piperidin-4-one derivatives are a cornerstone in the development of new therapeutic agents due to their conformational flexibility and ability to interact with a variety of biological targets. This heterocyclic motif is present in numerous pharmaceuticals and natural alkaloids, demonstrating a broad spectrum of biological activities. The versatility of the piperidin-4-one core allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects.

The N-phenylethyl substituent, in particular, is a key feature in many centrally acting drugs, facilitating passage across the blood-brain barrier and interaction with various receptors in the central nervous system. The combination of the piperidin-4-one ring and the N-phenylethyl group creates a pharmacophore with significant potential for the development of novel drugs targeting a range of diseases.

Biological Activity Profiles of Related Piperidin-4-one Compounds

Derivatives of 3-Methyl-1-(2-phenylethyl)piperidin-4-one (B143714) have been investigated for a multitude of biological activities, underscoring the therapeutic potential of this chemical class.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Various derivatives of piperidin-4-one have demonstrated significant antimicrobial properties. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org Some of these compounds exhibited significant antimicrobial activity when compared to standard drugs like ampicillin and terbinafine. biomedpharmajournal.org

The antimicrobial efficacy of these compounds is often attributed to the presence of the piperidin-4-one nucleus, with further modifications influencing the spectrum and potency of the activity. While specific data on the antimicrobial properties of this compound itself is limited, the broader class of 3-methyl-piperidin-4-one derivatives shows promise in the development of new antimicrobial agents.

| Compound | Substituents | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) |

|---|---|---|---|---|

| 1a | R=CH3, R'=N(CH3)2 | 12 | 8 | 10 |

| 2a | R=CH3, R'=OCH3 | - | - | - |

Data for 2,6-diaryl-3-methyl-4-piperidone derivatives. biomedpharmajournal.org

Anticancer Activity

The piperidine (B6355638) scaffold is a common feature in a number of anticancer drugs, and derivatives of 3-methyl-piperidin-4-one have been explored for their potential as antiproliferative agents. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized to evaluate their anticancer potential. mdpi.com Certain compounds in this series were found to reduce the growth of several hematological cancer cell lines and increase the expression of apoptosis-promoting genes. mdpi.com

While direct studies on the anticancer activity of this compound are not extensively documented, the proven efficacy of related structures suggests that this compound could serve as a valuable starting point for the development of novel anticancer therapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound II (a 3-chloro-3-methyl-2,6-diarylpiperidin-4-one) | Hematological cancer cell lines | Data not specified in abstract |

| Compound IV (a 3-chloro-3-methyl-2,6-diarylpiperidin-4-one) | Hematological cancer cell lines | Data not specified in abstract |

Qualitative anticancer activity reported for related 3-methyl-piperidin-4-one derivatives. mdpi.com

Anti-inflammatory Properties

Piperidine derivatives have also been investigated for their anti-inflammatory effects. Studies on various piperazine derivatives, which share a similar heterocyclic core, have demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models. For instance, a piperazine derivative, LQFM-008, was shown to reduce carrageenan-induced paw edema in rats, indicating potent anti-inflammatory activity. researchgate.net While specific in vivo anti-inflammatory data for this compound is scarce, the pharmacological profile of related heterocyclic compounds suggests that this class of molecules may possess anti-inflammatory properties worthy of further investigation.

Analgesic and Opioid Receptor Interactions of N-Phenylethylpiperidines

The most well-documented and significant biological activity of derivatives of this compound is their potent analgesic effect, mediated through interactions with opioid receptors. The N-acylated derivative, N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, commonly known as 3-methylfentanyl, is a highly potent opioid analgesic. wikipedia.org

The introduction of a methyl group at the 3-position of the piperidine ring significantly influences the analgesic potency and the stereochemistry of this methyl group is crucial. The cis-isomers of 3-methylfentanyl are generally more potent than the trans-isomers. nih.gov Pharmacological studies have shown that the cis-(+)-isomer of 3-methylfentanyl is exceptionally potent, with an analgesic potency thousands of times greater than that of morphine. biorxiv.org This enhanced potency is attributed to an increased binding affinity for the µ-opioid receptor. wikipedia.org The structure-activity relationship studies of fentanyl analogs have consistently shown that modifications at the 3-position of the piperidine ring can have a profound impact on analgesic activity. biointerfaceresearch.com

| Compound | Analgesic Potency (ED50, mg/kg, mice, hot plate) | Relative Potency (vs. Morphine) |

|---|---|---|

| cis-(+)-3-Methylfentanyl | 0.00767 | ~2600x |

| cis-(-)-3-Methylfentanyl | - | 1.5x less potent than cis-(+/-)-2 |

| trans-(+)-3-Methylfentanyl | - | ~450x |

| trans-(-)-3-Methylfentanyl | - | 4x less potent than trans-(+)-2 |

Analgesic activity of 3-methylfentanyl stereoisomers. biorxiv.org

Molecular Docking Studies and Receptor Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of fentanyl and its analogs, including 3-methylfentanyl, at the µ-opioid receptor. These computational studies have revealed that the N-phenethyl group of fentanyl derivatives typically binds deep within a pocket of the receptor, while the N-phenylpropanamide moiety interacts with other regions of the binding site. drugbank.com

The increased potency of 3-methylfentanyl is believed to be due to favorable interactions of the 3-methyl group within the binding pocket, leading to a higher binding affinity. nih.gov Docking studies have shown that fentanyl and its analogs can adopt multiple binding poses within the µ-opioid receptor, which may contribute to their complex pharmacological profiles. nih.gov Furthermore, recent research has begun to explore the interactions of fentanyl with non-opioid receptor proteins, which could help to explain some of its side effects and open avenues for the development of safer analgesics. biorxiv.org

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Fentanyl | µ-Opioid Receptor | -9.2 |

| Fentanyl-ABP1 | µ-Opioid Receptor | -8.9 |

| Fentanyl-ABP2 | µ-Opioid Receptor | -9.0 |

| Fentanyl-ABP3 | µ-Opioid Receptor | -9.1 |

Predicted binding energies of fentanyl and its affinity-based probes (AfBPs) with the µ-opioid receptor. biorxiv.org

Pharmacological Implications and Structure-Activity Relationships (SAR) of Analogues

The this compound scaffold is a crucial intermediate in the synthesis of potent synthetic opioids, most notably analogues of fentanyl. The pharmacological activity of these analogues is highly dependent on the stereochemistry and substitution pattern of the piperidine ring. Research into the structure-activity relationships (SAR) of these compounds has revealed critical insights into their interaction with opioid receptors.

The introduction of a methyl group at the 3-position of the piperidine ring, as seen in derivatives of the title compound, has a profound impact on analgesic potency. Specifically, the cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic agent. nih.gov Its effective dose (ED50) is reported as 0.00058 mg/kg, which is significantly more potent than morphine. nih.gov In contrast, its cis-(−) counterpart is 120 times less potent, demonstrating a high degree of stereoselectivity at the opioid receptor. nih.gov

Studies comparing various methylated fentanyl analogues have consistently shown that 3-methylfentanyl possesses the strongest analgesic activity among many derivatives. bohrium.comresearchgate.net The position of the methyl group is crucial; 3-methylation significantly enhances analgesic potency, whereas 2-methyl or 2,5-dimethyl substitutions are detrimental to activity. nih.gov The diastereomeric pairs, cis-3-methylfentanyl and trans-3-methylfentanyl, both exhibit analgesic activity that is similar to or greater than fentanyl itself. nih.gov

Further modifications to the core structure have been explored to understand the SAR of this class of compounds. Four structural features are typically modified: the piperidine ring, the anilinophenyl ring, the 2-phenylethyl substituent, and the carboxamide moiety linked to the anilino-nitrogen. researchgate.net For instance, substituting the propionyl group with an acetyl group (acetylfentanyl) results in a compound with relatively strong, non-negligible analgesic activity. bohrium.comresearchgate.net The analgesic potency of other analogues, however, can be significantly lower than that of fentanyl. bohrium.comresearchgate.net The table below summarizes the analgesic potency of selected fentanyl analogues, illustrating these structure-activity relationships.

| Compound | Modification from Fentanyl Structure | Analgesic Potency (ED50 in mg/kg, mice) | Reference |

|---|---|---|---|

| cis-(+)-3-Methylfentanyl | cis-Methyl group at position 3 of piperidine ring | 0.00058 | nih.gov |

| α-Methylfentanyl | Methyl group at the α-position of the phenethyl side chain | 0.0058 | nih.gov |

| Fentanyl | Reference Compound | 0.011 | nih.gov |

| (±) cis-3-Carbomethoxyfentanyl | Axial carbomethoxy group at position 3 | 0.023 | nih.gov |

| Alfentanil | N-alkylation with 1-(2-halogenyl)-4-ethyl-1H-tetrazol-5(4H)-one | 0.044 | nih.gov |

| (±) trans-3-Carbomethoxyfentanyl | Equatorial carbomethoxy group at position 3 | 0.1 | nih.gov |

Environmental Impact and Green Chemistry Principles in Application

The synthesis of piperidin-4-one derivatives, including this compound, has traditionally involved methods that may not align with modern principles of green chemistry. Recognizing the environmental impact of chemical synthesis, researchers have developed more sustainable and environmentally benign approaches for producing these important chemical scaffolds. nih.gov These green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving atom economy. nih.govresearchgate.net

One significant advancement is the use of deep eutectic solvents (DES) as an alternative to volatile organic solvents. researchgate.net A DES formed from glucose and urea (B33335), or glucose and choline (B1196258) chloride, has been shown to be an inexpensive and effective reaction medium for the synthesis of various piperidin-4-one derivatives. researchgate.net This method is considered an environmentally safe synthetic technique, providing good to excellent yields (ranging from 68% to 90%) via an atom-efficient pathway. researchgate.net The use of DES avoids the environmental pollution associated with conventional solvents. nih.gov

Another green strategy involves efficient, one-pot multicomponent synthesis. A highly atom-economic process for creating polysubstituted piperidin-4-ones has been described, which utilizes a catalytic amount of zirconium tetrachloride. researchgate.net This methodology presents significant advantages over classical routes like the Dieckman approach. nih.govfigshare.com Such one-pot syntheses are inherently greener as they reduce the number of steps, minimize the use of reagents, and decrease waste generation.

Further efforts in greening the synthesis of piperidones include the substitution of traditional reagents with more environmentally friendly alternatives. For example, using amino acids like aspartic acid in place of ammonia (B1221849) for the synthesis of the piperidone core has been explored. researchgate.net Piperidones are a family of organic chemicals characterized by a six-membered ring containing nitrogen and a ketone group, and they serve as crucial intermediates for pharmaceutical companies. researchgate.net The development of these greener methods is essential for transforming the pharmaceutical sector into a more sustainable industry. unibo.it

| Green Chemistry Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Use of glucose-urea or glucose-choline chloride as a solvent. | Inexpensive, effective, environmentally safe, avoids volatile organic solvents. | researchgate.net |

| One-Pot Multicomponent Synthesis | Reaction of anilines, aldehydes, and β-keto esters with a Zirconium tetrachloride catalyst. | Highly atom-economic, reduces reaction steps and waste. | researchgate.net |

| Alternative Reagents | Use of amino acids (e.g., aspartic acid) instead of ammonia. | Substitutes a common reagent with a more benign alternative. | researchgate.net |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems for 3-Methyl-1-(2-phenylethyl)piperidin-4-one (B143714) and its Analogues

The synthesis of the piperidine (B6355638) core, a ubiquitous scaffold in pharmaceuticals, is an area of intense research. nih.gov While traditional methods like the Petrenko-Kritschenko synthesis and Dieckmann condensation have been foundational, modern organic chemistry is pushing towards more efficient, scalable, and versatile approaches. researchgate.netjocpr.com Future research is focused on developing novel catalytic systems and synthetic strategies that offer greater control and diversity. nih.govmdpi.com

One emerging trend is the use of visible-light-enabled photocatalysis, which offers a powerful platform for chemical bond formation under mild conditions. nih.gov For instance, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of 2-piperidinones from alkenes and ammonium (B1175870) salts, showcasing the potential for novel multicomponent reactions in building piperidine-like structures. nih.gov Another promising avenue is the development of catalysts based on earth-abundant metals like iron. An iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides has been reported, enabling the efficient synthesis of enantioenriched α-tertiary amino esters, which are structurally related to piperidine precursors. acs.org Such methods reduce reliance on costly and toxic precious metals like palladium. news-medical.net

Researchers are also refining existing methods, such as the aza-Michael reaction, to create a wider range of substituted piperidones. kcl.ac.ukacs.org A one-pot oxidation-cyclization method using manganese dioxide has been developed to prepare various N-substituted 4-piperidones. kcl.ac.uk This modular approach simplifies the construction of complex piperidines, making it analogous to how palladium cross-coupling revolutionized pyridine (B92270) chemistry. news-medical.net These advanced methods facilitate the creation of diverse libraries of piperidine analogues for drug discovery programs. nih.gov

Table 1: Comparison of Synthetic Strategies for Piperidone Scaffolds

| Method | Key Features | Catalyst/Reagent Examples | Advantages | Source(s) |

|---|---|---|---|---|

| Dieckmann Condensation | Intramolecular cyclization of aminodicarboxylate esters. | Sodium methoxide, Sodium Hydride | Well-established for 4-piperidone (B1582916) synthesis. | researchgate.net |

| Aza-Michael Addition | Atom-efficient cyclization via addition to divinyl ketones. | Manganese dioxide (MnO2), TBAF | Facile, one-pot synthesis of diverse N-substituted 4-piperidones. kcl.ac.uk | nih.govkcl.ac.ukacs.org |

| Photocatalysis | Visible-light-induced [1+2+3] cycloaddition. | Acridinium-based organophotocatalyst | Mild reaction conditions, novel bond formations, one-step synthesis. | nih.gov |

| Iron-Catalyzed Cross-Coupling | Asymmetric reductive coupling of ketimines and alkyl halides. | Iron(II) triflate with a chiral NPN ligand | Use of abundant, low-cost metal; high enantioselectivity. | acs.org |

| Catalytic Hydrogenation | Reduction of substituted pyridines. | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2) | Access to complex cis- and trans-piperidines from simple precursors. mdpi.comnih.gov | nih.govmdpi.comnih.gov |

Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships. Future research will increasingly rely on a synergistic combination of advanced spectroscopic methods and computational modeling.

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is indispensable for identifying and characterizing synthetic intermediates and final products, as well as for analyzing fragmentation pathways. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and advanced techniques like NOESY, remains the cornerstone for establishing structural assignments and conformational analysis of piperidin-4-one derivatives. nih.govnih.gov For molecules with multiple chiral centers, single-crystal X-ray analysis is the definitive method for determining absolute configuration, as demonstrated in the structural elucidation of stereoisomers of related compounds. nih.govresearchgate.net

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming a standard tool in early-phase drug discovery. nih.gov In silico studies allow researchers to evaluate the physicochemical, pharmacokinetic, and drug-like properties of newly synthesized piperidin-4-one analogues, helping to prioritize candidates for further development. nih.gov Molecular docking simulations are also used to predict the binding interactions of these compounds with biological targets, providing insights into their mechanism of action at a molecular level. nih.gov These computational techniques, when combined with experimental data, accelerate the design-synthesis-testing cycle.

Table 2: Analytical and Computational Techniques for Characterization

| Technique | Application | Insights Gained | Source(s) |

|---|---|---|---|

| NMR Spectroscopy (1H, 13C, NOESY) | Structural and conformational analysis. | Determination of proton and carbon environments, stereochemistry, and spatial proximity of atoms. | nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight determination and structural elucidation. | Precise mass measurement, impurity profiling, and fragmentation analysis. | acs.orgacs.org |

| X-Ray Crystallography | Determination of absolute configuration. | Unambiguous assignment of stereocenters and solid-state conformation. | nih.govresearchgate.net |

| Molecular Docking | Predicting binding modes with biological targets. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) in protein active sites. | nih.gov |

| In Silico ADMET Prediction | Evaluating drug-like properties. | Assessment of solubility, pharmacokinetics, and potential toxicity before extensive biological testing. | nih.govmdpi.com |

Investigation of Stereoisomer-Specific Biological Activities

The presence of chiral centers in the this compound scaffold means it can exist as multiple stereoisomers. A critical area of ongoing and future research is the synthesis of stereochemically pure isomers and the evaluation of their specific biological activities. It is well-established that the pharmacological properties of chiral molecules can vary dramatically between stereoisomers. nih.gov

For example, in a closely related series of fentanyl analogues, the cis-(+)-isomer of N-[3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide was found to be an extremely potent analgesic agent, while its cis-(−) counterpart was 120 times less potent. nih.gov Similarly, studies on N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which exists as four distinct stereoisomers, revealed profound differences in their affinity for opioid receptors and their functional activity. nih.gov One isomer, (2S,3R,4S)-1a, was estimated to be 20,000-50,000 times more potent than morphine, while another, (2S,3S,4R)-1d, acted as a weak antagonist. nih.gov

These findings underscore the importance of stereochemistry in drug design. Future research will focus on developing highly diastereoselective and enantioselective synthetic methods to access individual stereoisomers of this compound and its derivatives. acs.orgresearchgate.net This will enable a more precise investigation of how the spatial arrangement of the methyl group and other substituents influences interactions with biological targets, leading to the development of more potent and selective therapeutic agents.

Table 3: Stereoisomer Potency in Related Piperidine Compounds

| Compound Series | Isomer | Relative Potency/Activity | Source(s) |

|---|---|---|---|

| N-[3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | cis-(+) | Extremely potent analgesic (ED50 = 0.00058 mg/kg) | nih.gov |

| cis-(-) | 120-fold less potent than the cis-(+) isomer | nih.gov | |

| N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | (2S,3R,4S)-1a | Highly potent µ-opioid agonist (20,000-50,000x morphine) | nih.gov |

| (2R,3R,4S)-1b | High affinity for µ-receptors, mixed δ/κ agonist effects | nih.gov | |

| (2R,3S,4R)-1c | High affinity for µ-receptors, mixed δ/κ agonist effects | nih.gov |

Development of this compound as a Building Block for Complex Molecules

This compound and its unmethylated parent compound, N-phenethyl-4-piperidinone (NPP), are valuable intermediates in synthetic chemistry. researchgate.netwikipedia.org They serve as key building blocks for the construction of more complex, biologically active molecules, particularly in the field of medicinal chemistry. nih.govwikipedia.org

A prominent application is in the synthesis of fentanyl and its extensive family of analogues. nih.govwikipedia.org The piperidone core is a central feature of these potent analgesics. For instance, the synthesis of 3-carbomethoxy fentanyl has been achieved starting from 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one. nih.gov Likewise, various 3-alkylfentanyl analogues have been synthesized via the alkylation of an imine derivative of 1-(2-phenethyl) piperidin-4-one. nih.gov

Beyond opioids, the substituted piperidin-4-one scaffold is being employed to create analogues of other important drugs. Researchers have used chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones to synthesize a new series of donepezil-based derivatives, which are evaluated for their potential in treating Alzheimer's disease. acs.org The versatility of the piperidone structure allows for functionalization at multiple positions, making it an attractive starting point for generating chemical diversity and developing novel therapeutic agents. mdpi.comkcl.ac.uk Future work will likely expand the use of this building block to target an even wider range of diseases. nih.govnanoient.org

Sustainable Synthesis and Environmental Considerations in Industrial Applications

As the chemical industry moves towards greener and more sustainable practices, there is a growing emphasis on developing environmentally benign synthetic routes for important chemical intermediates like this compound. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. epa.gov

Future research will also need to consider the environmental fate and ecotoxicology of piperidine-based compounds and their byproducts. mdpi.com While some simple diols used in synthesis may be inherently biodegradable with low potential for bioaccumulation, comprehensive data for more complex piperidine derivatives is often lacking. researchgate.net Integrating principles of green chemistry into the design of synthetic pathways—from the choice of starting materials to the final product—will be crucial for the long-term viability and environmental acceptance of industrial processes involving these compounds. news-medical.net

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-1-(2-phenylethyl)piperidin-4-one?

Methodological Answer:

The synthesis typically involves piperidin-4-one derivatives as intermediates. A common approach is the Mannich reaction, where ketones react with amines and aldehydes under acidic conditions. For example:

Intermediate Preparation : Start with 4-piperidone derivatives. Use reductive amination or alkylation to introduce substituents like the 2-phenylethyl group.

Methylation : Introduce the methyl group at the 3-position via nucleophilic substitution or catalytic hydrogenation.

Purification : Employ column chromatography or recrystallization for isolation.

Key parameters include solvent choice (e.g., methanol or DCM), catalyst selection (e.g., Pd/C for hydrogenation), and temperature control (25–80°C) to avoid side reactions .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the methyl group at C3 shows a singlet (~1.2 ppm), while the phenylethyl group exhibits aromatic protons (7.2–7.4 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amine/alkyl signatures.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., piperidin-4-one derivatives in monoclinic systems) .

Basic: What safety protocols are advised when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A) .

- Ventilation : Use fume hoods to minimize inhalation (STOT SE 3 hazard).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in NMR data for stereoisomers?

Methodological Answer:

Variable Temperature NMR : Assess dynamic rotational barriers (e.g., axial vs. equatorial substituents).

Chiral Derivatization : Use Mosher’s acid to differentiate enantiomers.

Computational Modeling : Compare experimental H NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .

Advanced: How to design assays for evaluating pharmacological activity?

Methodological Answer:

Target Selection : Prioritize receptors where piperidin-4-one derivatives show affinity (e.g., σ receptors or monoamine transporters) .

In Vitro Assays :

- Binding Assays : Use radiolabeled ligands (e.g., H-DTG for σ receptors).

- Functional Assays : Measure cAMP modulation via ELISA.

Dose-Response Curves : Apply nonlinear regression (GraphPad Prism) to calculate IC values .

Advanced: How to optimize reaction conditions to improve synthetic yield?

Methodological Answer:

- DoE (Design of Experiments) : Vary catalysts (e.g., HSO vs. AcOH), solvent polarity (DMF vs. THF), and temperature.

- Kinetic Monitoring : Use HPLC or TLC to track intermediate formation.

- Workup Optimization : Adjust pH during extraction (e.g., pH 4–5 for amine protonation) .

Basic: What HPLC methods are suitable for purity analysis?

Methodological Answer:

- Mobile Phase : Methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6) to enhance retention and resolution .

- Column : C18 (5 µm, 250 × 4.6 mm).

- Detection : UV at 254 nm for aromatic moieties.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99) and LOQ (<0.1%) .

Advanced: How does stereochemistry influence bioactivity in piperidin-4-one derivatives?

Methodological Answer:

Enantiomer Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation.

Docking Studies : Compare enantiomer binding modes to target proteins (e.g., AutoDock Vina).

In Vivo Testing : Assess pharmacokinetic differences (e.g., AUC, t) between stereoisomers .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Strategy : Introduce phosphate esters for improved aqueous solubility.

- Surfactants : Add Tween-80 (0.01% w/v) to stabilize colloidal dispersions .

Basic: What are the proper storage conditions to ensure compound stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.